N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide: is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring, a sulfonamide group, and methoxy-substituted phenyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the imidazole sulfonamide is reacted with 2-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final step involves the alkylation of the intermediate with 2-methoxyethyl bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.
Biological Research: Used as a probe to study the function of specific proteins or enzymes in biological systems.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methoxyphenyl and imidazole groups contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide: can be compared with other sulfonamide derivatives and imidazole-containing compounds:
Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.
Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal medication.
Sulfamethoxazole: Another sulfonamide antibiotic with a different substitution pattern.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-17-9-14(15-10-17)22(18,19)16-8-13(21-3)11-6-4-5-7-12(11)20-2/h4-7,9-10,13,16H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBJDFCYRFZUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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